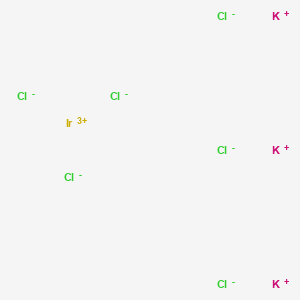

ヘキサクロロイルリデート(III) トリカリウム, (OC-6-11)-

説明

Synthesis Analysis

Iridates are synthesized through various chemical reactions, often involving the oxidation of iridium compounds in the presence of chloride ions. An example of synthesis in the related context is the oxidation of phthalocyaninato(2–)iridate(I) by air in acetone to form acetonato(C)chlorophthalocyaninato(2–)iridate(III) in the presence of chloride, leading to the isolation of its 2,4,6-triphenylpyrylium salt (Heiner Hückstädt & H. Homborg, 1998).

Molecular Structure Analysis

The molecular structure of iridates can be complex and varies significantly across different compounds. For instance, hexafluoridoiridates(IV) like Ca[IrF6].2H2O exhibit an almost ideal octahedral structure around the iridium center, showing the versatility in the coordination geometry of iridium compounds (A. I. Smolentsev, A. Gubanov, & A. Danilenko, 2007).

Chemical Reactions and Properties

Iridates participate in a variety of chemical reactions, demonstrating unique reactivity due to the iridium center's ability to undergo changes in oxidation state and coordination environment. An example includes the synthesis of iridaboratranes, where the σ-acceptor borane ligand promotes reversible CO/PR3 substitution reactions, highlighting the complex chemistry of iridium compounds (H. Kameo, Y. Hashimoto, & H. Nakazawa, 2012).

Physical Properties Analysis

The physical properties of iridates, such as electrical conductivity and magnetic behavior, are often influenced by strong spin-orbit coupling. For instance, the 6M BaIrO3 is a metallic iridate showing deviation from Fermi liquid behavior, indicative of the complex electronic interactions present in these materials (Jinggeng Zhao et al., 2009).

Chemical Properties Analysis

The chemical properties of iridates are marked by their strong oxidation potential and ability to form complex structures with a wide range of ligands. This is exemplified by the synthesis and characterization of neutral and cationic cyclometallated Ir(III) complexes, which display significant variation in ligand coordination and electronic properties (A. Hallett et al., 2010).

科学的研究の応用

触媒

ヘキサクロロイルリデート(III) トリカリウム: は、化学反応における触媒としての役割で知られています 。さまざまな化学変換を促進する能力は、新しい合成経路の開発や反応効率の向上に焦点を当てた研究において貴重な存在となります。

材料科学

材料科学において、この化合物は高純度イリジウム系材料を作成するために使用されます。 これらの材料は、電子機器やナノテクノロジーアプリケーションなど、高度な技術にとって不可欠です .

分析化学

ヘキサクロロイルリデート(III) トリカリウム: は、さまざまな試料中のカリウムの定量分析のための分析化学における試薬として役立ちます。 他の元素との正確な相互作用により、正確な測定と検出が可能になります .

発光センシング

この化合物の発光特性は、発光センサーの開発において利用されています。 これらのセンサーは、環境の変化や特定の分子の存在を検出および測定することができます .

治療用途

ヘキサクロロイルリデート(III) トリカリウムの治療用途に関する研究には、標的薬物送達システムでの使用が含まれます。 この化合物は、生物学的分子に結合する能力を利用して、より効果的な治療法を作成することができます .

生体共役

最後に、ヘキサクロロイルリデート(III) トリカリウムは、生体共役技術で使用されます。 これは、ペプチドまたはタンパク質に付着させることができ、研究者は分子レベルで生物学的プロセスを研究することができます .

Safety and Hazards

This compound may be fatal if swallowed and enters airways. It is harmful in contact with skin and if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

tripotassium;iridium(3+);hexachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.3K/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKWZUOYGAKOQC-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[K+].[Ir+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6IrK3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930753 | |

| Record name | Iridium(3+) potassium chloride (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14024-41-0 | |

| Record name | Iridate(3-), hexachloro-, potassium (1:3), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridate(3-), hexachloro-, potassium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iridium(3+) potassium chloride (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium hexachloroiridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]](/img/structure/B85948.png)